3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one
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Overview
Description
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 2-fluorothiophenol with 2-methylcyclopentanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the sulfanyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluorophenyl)sulfanyl]methyl-1-benzofuran-2-carboxylic acid
- 3-[(2-Fluorophenyl)sulfanyl]-1-methylpyrazin-2-one
Uniqueness
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its specific combination of a fluorophenyl group, a sulfanyl group, and a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration comprising a fluorophenyl group attached to a sulfanyl group, which is further linked to a cyclopentanone ring. Its molecular formula is C12H13FOS and it has a molecular weight of approximately 224.30 g/mol. Understanding its biological activity can provide insights into its potential applications in drug development and therapeutic interventions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorothiophenol with 2-methylcyclopentanone under controlled conditions. The reaction is often facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.
Property | Details |
---|---|
Molecular Formula | C12H13FOS |
Molecular Weight | 224.30 g/mol |
IUPAC Name | 3-(2-fluorophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI | InChI=1S/C12H13FOS/c1-8-10(14)6-7-11(8)15-12-5-3-2-4-9(12)13/h2-5,8,11H,6-7H2,1H3 |
InChI Key | HNVDZOSVYMZDGZ-UHFFFAOYSA-N |
Canonical SMILES | CC1C(CCC1=O)SC2=CC=CC=C2F |
Case Study: Antimicrobial Activity
In studies evaluating the antimicrobial efficacy of related compounds, the introduction of fluorine into the phenyl group was found to enhance antibacterial activity. For example, compounds with fluorinated moieties demonstrated MIC values significantly lower than their non-fluorinated counterparts . This suggests that this compound may also possess enhanced antimicrobial properties due to its fluorinated structure.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. The fluorophenyl group can increase binding affinity to target proteins or enzymes, while the sulfanyl group may facilitate redox reactions that alter cellular processes. Such interactions can lead to inhibition of vital metabolic pathways in pathogens.
Anticancer Potential
Emerging research suggests that compounds featuring sulfanyl groups may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival. Although direct studies on this compound are sparse, its structural analogs have been investigated for similar effects in various cancer models.
Properties
Molecular Formula |
C12H13FOS |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13FOS/c1-8-10(14)6-7-11(8)15-12-5-3-2-4-9(12)13/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
HNVDZOSVYMZDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=CC=C2F |
Origin of Product |
United States |
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